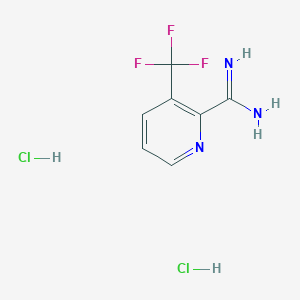

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBYWRJGVPVEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride typically involves the reaction of 3-(trifluoromethyl)pyridine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Mechanisms

The molecular formula of 3-(trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is C7H7ClF3N3, with a molecular weight of 225.6 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and stability, enhancing its interaction with various biological targets.

Mechanism of Action : The compound's mechanism involves its ability to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

-

Organic Synthesis :

- Catalysis : The compound serves as a catalyst in organic synthesis reactions, including acylation and condensation reactions. Its trifluoromethyl group plays a crucial role in enhancing reaction rates and yields.

- Intermediate in Synthesis : It is employed as an intermediate in the synthesis of biologically active molecules, particularly pharmaceuticals.

-

Pharmaceutical Development :

- Drug Design : Research indicates that derivatives of this compound exhibit promising activity against various pathogens, making it a candidate for drug development targeting infectious diseases .

- Anticancer Activity : Studies have shown that trifluoromethyl-substituted compounds demonstrate significant cytotoxicity against cancer cell lines, suggesting potential use as anticancer agents .

- Agrochemical Applications :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, indicating its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including PC3 and K562. The results indicated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Pyridalyl (IUPAC: 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(Trifluoromethyl)-2-pyridyloxy]propyl Ether)

Key Differences :

- Structure : Pyridalyl contains a trifluoromethylpyridyl ether linked to a dichlorophenyl-dichloroallyloxy group, resulting in a larger, more complex structure (MW: 491.12) compared to the simpler pyridine-carboximidamide scaffold of the target compound .

- Function : Pyridalyl is a commercial insecticide, whereas the target compound’s amidine group suggests biomedical applications.

- Physicochemical Properties : Pyridalyl’s logP is likely higher due to its lipophilic dichloroaryl and allyloxy groups, whereas the dihydrochloride salt of the target compound would reduce logP by increasing polarity.

Table 1: Structural and Functional Comparison

6-(Difluoromethyl)pyridine-2-carboximidamide Hydrochloride

Key Differences :

- Salt Form: The mono-hydrochloride salt of the difluoromethyl analog may exhibit lower aqueous solubility than the dihydrochloride form of the target compound.

Table 2: Substituent Impact on Properties

| Property | This compound | 6-(Difluoromethyl)pyridine-2-carboximidamide hydrochloride |

|---|---|---|

| Substituent | -CF₃ (strong electron-withdrawing) | -CHF₂ (moderate electron-withdrawing) |

| Estimated logP | ~1.5–2.5 (higher lipophilicity) | ~1.0–1.5 |

| Solubility | High (due to dihydrochloride) | Moderate (mono-hydrochloride) |

Fluphenazine Dihydrochloride (CAS 146-56-5)

Key Differences :

- Core Structure: Fluphenazine is a phenothiazine derivative with a trifluoromethyl group, whereas the target compound is pyridine-based.

- Application : Fluphenazine is an antipsychotic drug, highlighting the role of trifluoromethyl in enhancing blood-brain barrier penetration. The target compound’s amidine group may favor peripheral targets .

- Salt Stability : Both compounds utilize dihydrochloride salts, but Fluphenazine’s larger aromatic system may reduce crystallinity compared to the pyridine-based target.

Research Findings and Trends

- Trifluoromethyl Impact : The -CF₃ group consistently improves metabolic stability and lipophilicity across analogs, as seen in Pyridalyl (insecticide) and Fluphenazine (antipsychotic) .

- Salt Forms : Dihydrochloride salts enhance solubility for ionic interactions in biological systems, critical for both pharmaceuticals (e.g., Fluphenazine) and the target compound .

- Structural Simplicity : The target compound’s simpler structure compared to Pyridalyl may offer synthetic advantages and tunability for drug discovery .

Biological Activity

3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H7F3N4·2HCl

- Molecular Weight : 232.10 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.

- Modulation of Signaling Pathways : It may alter signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting moderate activity compared to standard antibiotics.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 15 µM, indicating potential as an anticancer agent.

Enzyme Inhibition

Research focused on the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. The compound exhibited IC50 values of 1.5 µM for MMP-2 and 2.0 µM for MMP-9, highlighting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| Standard Chemotherapy Agent (e.g., Doxorubicin) | 10 | Anticancer |

| MMP Inhibitor X | 1.0 | Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from 3-trifluoromethylpyridine derivatives. For example, sulfonylation of 3-trifluoromethylpyridine-2-sulfonyl chloride followed by carboximidamide formation and subsequent dihydrochloride salt precipitation . Key intermediates should be characterized using NMR (¹H/¹³C/¹⁹F), HPLC-MS , and FT-IR to confirm functional groups and purity. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization.

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Design dose-response experiments using recombinant enzymes (e.g., kinases or proteases) to determine IC₅₀ values. Use fluorescence-based assays or colorimetric substrates (e.g., p-nitrophenyl phosphate) to quantify inhibition. Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Triplicate measurements and ANOVA analysis are critical to ensure statistical significance .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines: use fume hoods for weighing, wear nitrile gloves, and store the compound in a desiccator under inert gas. Waste must be segregated into halogenated solvent containers and disposed via certified chemical waste services. Pre-experiment safety training with 100% exam compliance is mandatory .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for synthesizing this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict reaction barriers, while machine learning algorithms (e.g., neural networks) analyze historical experimental data to recommend optimal conditions (temperature, solvent, catalyst loading) . Validate predictions with small-scale experiments before scaling up.

Q. What experimental design strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., pH, reactant ratios). Use response surface methodology (RSM) to model interactions between variables. If contradictions persist (e.g., inconsistent rate constants), perform isotopic labeling studies (e.g., ¹⁸O tracing) or in-situ FT-IR to detect intermediate species not accounted for in initial models .

Q. How can researchers integrate heterogeneous catalysis to improve yield in the final dihydrochloride salt formation?

- Methodological Answer : Screen solid acid catalysts (e.g., zeolites, sulfonated silica) under reflux conditions to enhance protonation efficiency. Use BET surface area analysis and XRD to correlate catalyst morphology with activity. Monitor chloride ion incorporation via ion chromatography and optimize stoichiometry using Job’s method of continuous variation .

Data Analysis and Interpretation

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Analyze samples weekly via HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products. Complementary DSC/TGA analysis identifies thermal decomposition thresholds. For trace impurities, use LC-HRMS with electrospray ionization .

Q. How should researchers address low reproducibility in biological assay results?

- Methodological Answer : Standardize assay conditions by pre-treating cells with serum starvation to reduce variability in enzyme activity. Include internal standards (e.g., fluorescent dyes) to normalize plate reader data. Perform Grubbs’ test to identify outliers and repeat experiments with freshly prepared stock solutions to rule out compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.